molecular formula C12H19NO2 B13289834 2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol

2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol

Cat. No.: B13289834
M. Wt: 209.28 g/mol
InChI Key: PBUVSMAMDLNBIL-UHFFFAOYSA-N
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Description

2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol can be achieved through a Mannich reaction. This involves the reaction of a phenol with formaldehyde and a secondary amine. In this case, 4-methylphenol (p-cresol) reacts with formaldehyde and 3-methoxypropylamine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The reaction conditions would be optimized to maximize yield and purity, and the process would be scaled up using industrial reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in 2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, sulfo, and halogenated derivatives

Scientific Research Applications

2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can affect enzyme activity and cellular processes. The compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol is unique due to the presence of both the methoxypropyl and amino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(3-methoxypropylamino)methyl]-4-methylphenol

InChI

InChI=1S/C12H19NO2/c1-10-4-5-12(14)11(8-10)9-13-6-3-7-15-2/h4-5,8,13-14H,3,6-7,9H2,1-2H3

InChI Key

PBUVSMAMDLNBIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNCCCOC

Origin of Product

United States

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